Sulbactam-d5 Sal de Sodio (Mayor)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

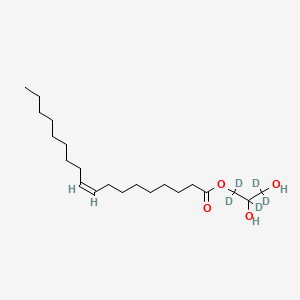

Sulbactam-d5 Sodium Salt (Major) is a synthetic derivative of sulbactam, a β-lactamase inhibitor. It is a semi-synthetic β-lactamase inhibitor used in combination with β-lactam antibiotics as an antibacterial .

Molecular Structure Analysis

The molecular formula of Sulbactam-d5 Sodium Salt (Major) is C8H10NNaO5S . The molecular weight is 260.26 g/mol . The compound contains a beta-lactam ring.Physical and Chemical Properties Analysis

The molecular weight of Sulbactam-d5 Sodium Salt (Major) is 260.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass is 260.04912160 g/mol . The topological polar surface area is 103 Ų . The heavy atom count is 16 .Aplicaciones Científicas De Investigación

Tratamiento de infecciones causadas por el complejo Acinetobacter baumannii-calcoaceticus (ABC)

Sulbactam/durlobactam (XACDURO®), un producto antibacteriano co-envasado que ha sido desarrollado por Entasis Therapeutics Inc., se utiliza para el tratamiento de infecciones causadas por el complejo Acinetobacter baumannii-calcoaceticus (ABC) . La coadministración de durlobactam (un inhibidor de β-lactamasa con potente actividad contra una amplia gama de β-lactamasas de serina) con sulbactam (un inhibidor de β-lactamasa de clase A establecido con actividad antibacteriana contra A. baumannii) previene la degradación del sulbactam por las β-lactamasas producidas por ABC . Este producto recibió su primera aprobación el 23 de mayo de 2023 en los EE. UU. para su uso en pacientes de 18 años de edad o mayores para el tratamiento de la neumonía bacteriana de origen hospitalario y la neumonía bacteriana asociada a la ventilación mecánica (HABP/VABP) causada por aislados susceptibles de ABC .

Mecanismo De Acción

Target of Action

Sulbactam-d5 Sodium Salt (Major), a synthetic derivative of sulbactam, primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics .

Mode of Action

Sulbactam-d5 Sodium Salt (Major) acts as a competitive, irreversible β-lactamase inhibitor . When combined with β-lactam antibiotics, it blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . This action restores the efficacy of β-lactam antibiotics against resistant bacterial strains.

Biochemical Pathways

The primary biochemical pathway affected by Sulbactam-d5 Sodium Salt (Major) is the β-lactamase enzymatic pathway . By inhibiting β-lactamase, the compound prevents the hydrolysis of β-lactam antibiotics, thereby preserving their antibacterial activity .

Pharmacokinetics

The pharmacokinetics of Sulbactam-d5 Sodium Salt (Major) is similar to that of sulbactam . Sulbactam is known to have a protein binding of 29% and an elimination half-life of 0.65–1.20 hours . It is mainly excreted through the kidneys (41–66% within 8 hours) . The pharmacokinetic properties of Sulbactam-d5 Sodium Salt (Major) are instrumental in understanding the behavior of sulbactam in the human body.

Result of Action

The result of the action of Sulbactam-d5 Sodium Salt (Major) is the restoration of the antibacterial activity of β-lactam antibiotics . By inhibiting β-lactamase, the compound prevents the enzyme from breaking down the antibiotics, thereby allowing them to exert their antibacterial effects .

Safety and Hazards

Análisis Bioquímico

Cellular Effects

Sulbactam-d5 Sodium Salt (Major) has significant effects on various types of cells and cellular processes. It influences cell function by blocking the enzyme responsible for drug resistance . This action impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Sulbactam-d5 Sodium Salt (Major) involves its binding interactions with β-lactamase . It acts as a suicide inhibitor of this enzyme, preventing it from degrading β-lactam antibiotics . This inhibition results in changes in gene expression and enzyme activation, contributing to its antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulbactam-d5 Sodium Salt (Major) change over time . It exhibits stability and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Sulbactam-d5 Sodium Salt (Major) vary with different dosages in animal models . Threshold effects have been observed in these studies, and toxic or adverse effects may occur at high doses .

Metabolic Pathways

Sulbactam-d5 Sodium Salt (Major) is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Sulbactam-d5 Sodium Salt (Major) is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, affecting its localization or accumulation .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sulbactam-d5 Sodium Salt (Major) involves the selective deuteration of Sulbactam Sodium Salt during the synthesis process.", "Starting Materials": [ "Sulbactam Sodium Salt", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Sulbactam Sodium Salt is dissolved in deuterium oxide (D2O) and heated to reflux.", "Sodium hydroxide (NaOH) is added to the reaction mixture to adjust the pH to 8-9.", "The reaction mixture is then cooled to room temperature.", "Hydrochloric acid (HCl) is added to the reaction mixture to adjust the pH to 3-4.", "Sodium chloride (NaCl) is added to the reaction mixture to induce the precipitation of Sulbactam-d5 Sodium Salt.", "The precipitate is collected by filtration and washed with water (H2O).", "The product is dried under vacuum to obtain Sulbactam-d5 Sodium Salt (Major)." ] } | |

Número CAS |

1322625-44-4 |

Fórmula molecular |

C8H11NNaO5S |

Peso molecular |

261.258 |

Nombre IUPAC |

(2S,5R)-6,6-dideuterio-3-methyl-4,4,7-trioxo-3-(trideuteriomethyl)-4$l^{6} |

InChI |

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1/i1D3,3D2;/t5-,6+,8?; |

Clave InChI |

SXKMQCSYTIDQTC-KOYHQTOCSA-N |

SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na] |

Sinónimos |

(2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d5 4,4-Dioxide Sodium Salt; CP 45899-2-d5; Penicillanic Acid-d5 1,1-Dioxide Sodium Salt; Sodium 1,1-Dioxypenicillanate-d5; Sodium Penicillanate-d5 1,1-Dioxide; Sodium Sulb |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)